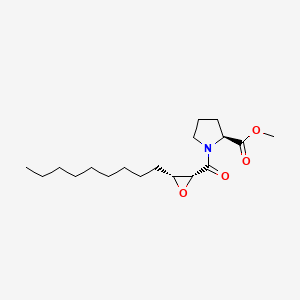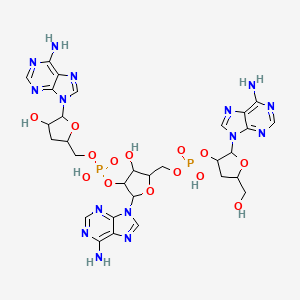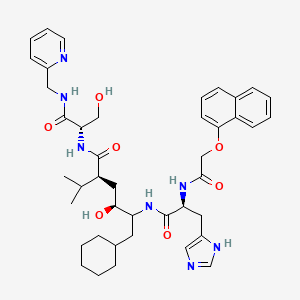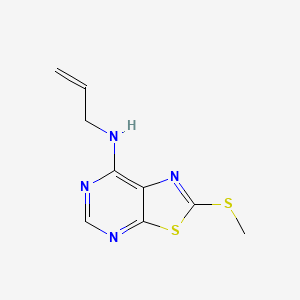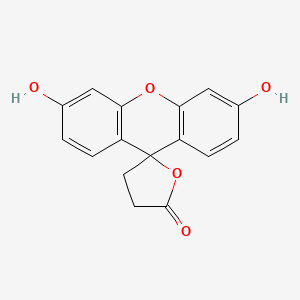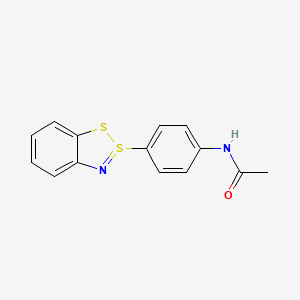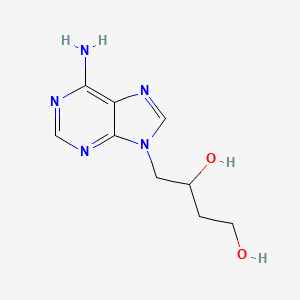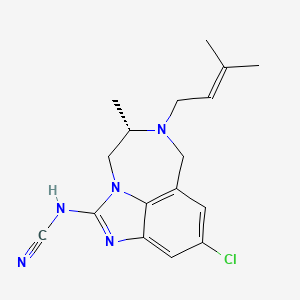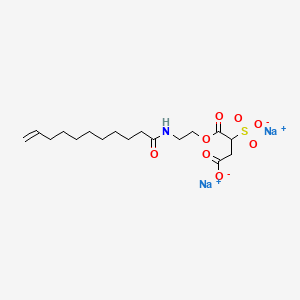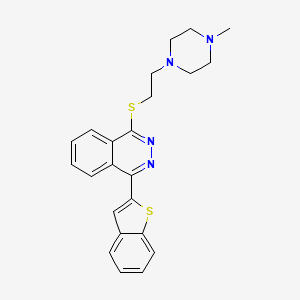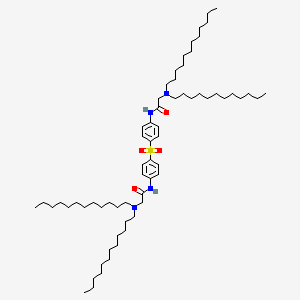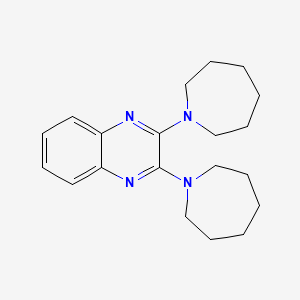
2,3-Di(azepan-1-yl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(azepan-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It features a quinoxaline core substituted with azepane groups at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of ortho-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with azepane under suitable conditions .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable catalysts are gaining popularity .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Di(azepan-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Aplicaciones Científicas De Investigación
2,3-Di(azepan-1-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoxaline derivatives are being explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, organic semiconductors, and electroluminescent materials
Mecanismo De Acción
The mechanism of action of 2,3-Di(azepan-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at the 2 and 3 positions, used in organic electronics.
2,3-Di(thiophen-2-yl)quinoxaline: A derivative with thiophene groups, known for its electron-transporting properties
Uniqueness: 2,3-Di(azepan-1-yl)quinoxaline is unique due to the presence of azepane groups, which can enhance its solubility and biological activity compared to other quinoxaline derivatives .
Propiedades
Número CAS |
7147-53-7 |
|---|---|
Fórmula molecular |
C20H28N4 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2,3-bis(azepan-1-yl)quinoxaline |
InChI |
InChI=1S/C20H28N4/c1-2-8-14-23(13-7-1)19-20(24-15-9-3-4-10-16-24)22-18-12-6-5-11-17(18)21-19/h5-6,11-12H,1-4,7-10,13-16H2 |
Clave InChI |
LYRNZHDAYZUJTD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


